Cas no 899739-74-3 (N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-4-fluorobenzamide)
N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-4-fluorobenzamide Chemical and Physical Properties
Names and Identifiers
-
- 899739-74-3
- N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-fluorobenzamide
- F2751-0424
- AKOS024676897
- N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-fluorobenzamide
- N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-4-fluorobenzamide
-
- Inchi: 1S/C19H21ClFN3O3S/c20-16-2-1-3-18(14-16)23-9-11-24(12-10-23)28(26,27)13-8-22-19(25)15-4-6-17(21)7-5-15/h1-7,14H,8-13H2,(H,22,25)
- InChI Key: HGFFDMMNDWWSAW-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)N1CCN(CC1)S(CCNC(C1C=CC(=CC=1)F)=O)(=O)=O
Computed Properties
- Exact Mass: 425.0976186g/mol
- Monoisotopic Mass: 425.0976186g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 614
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 78.1Ų
N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-4-fluorobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2751-0424-2μmol |
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-fluorobenzamide |
899739-74-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2751-0424-5μmol |
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-fluorobenzamide |
899739-74-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2751-0424-10μmol |
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-fluorobenzamide |
899739-74-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2751-0424-20μmol |
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-fluorobenzamide |
899739-74-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2751-0424-1mg |
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-fluorobenzamide |
899739-74-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2751-0424-2mg |
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-fluorobenzamide |
899739-74-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2751-0424-3mg |
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-fluorobenzamide |
899739-74-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2751-0424-4mg |
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-fluorobenzamide |
899739-74-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2751-0424-5mg |
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-fluorobenzamide |
899739-74-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2751-0424-10mg |
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-fluorobenzamide |
899739-74-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-4-fluorobenzamide Related Literature
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-4-fluorobenzamide
Comprehensive Overview of N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-4-fluorobenzamide (CAS No. 899739-74-3)
N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-4-fluorobenzamide, with the CAS number 899739-74-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a piperazine core, a sulfonyl linker, and a fluorobenzamide moiety, making it a subject of interest for its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural versatility, which allows for modifications to enhance bioavailability and target specificity.
In recent years, the demand for novel small-molecule inhibitors and receptor modulators has surged, driven by advancements in precision medicine. N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-4-fluorobenzamide aligns with this trend, as its piperazine scaffold is commonly found in compounds targeting central nervous system (CNS) disorders. The inclusion of a 3-chlorophenyl group and a 4-fluorobenzamide tail further enhances its potential interactions with biological targets, such as G-protein-coupled receptors (GPCRs), which are critical in neurological and metabolic pathways.
The synthesis of CAS 899739-74-3 involves multi-step organic reactions, including sulfonylation and amide coupling, which are well-documented in peer-reviewed literature. Its molecular weight and logP value suggest moderate lipophilicity, a desirable trait for compounds intended to cross the blood-brain barrier (BBB). This property has sparked interest in its potential role in addressing neurodegenerative diseases, a hot topic in contemporary medical research. Users frequently search for terms like "piperazine derivatives in CNS drugs" or "fluorobenzamide applications," reflecting the compound's relevance in cutting-edge science.
From a structural-activity relationship (SAR) perspective, N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-4-fluorobenzamide offers a robust framework for derivatization. Its sulfonyl ethyl bridge provides stability, while the fluorobenzamide group can be tailored to improve binding affinity. Such modifications are often explored in high-throughput screening (HTS) campaigns, a technique widely discussed in drug discovery forums and AI-driven chemistry platforms. Searches for "sulfonyl-based drug design" or "piperazine SAR studies" highlight the compound's prominence in these fields.
Beyond its pharmaceutical potential, CAS 899739-74-3 is also studied for its physicochemical properties, such as solubility and thermal stability, which are crucial for formulation development. Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to characterize this compound, ensuring its purity and consistency for research use. Queries like "HPLC methods for sulfonamides" or "NMR analysis of fluorinated compounds" often lead to discussions involving this molecule.
In summary, N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-4-fluorobenzamide (899739-74-3) represents a compelling case study in modern medicinal chemistry. Its multifaceted structure and adaptability make it a valuable candidate for addressing unmet medical needs, particularly in CNS therapeutics. As research continues to evolve, this compound is poised to remain a focal point in discussions about innovative drug design and targeted therapies.
899739-74-3 (N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-4-fluorobenzamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)